
Cephalexin hydrochloride anhydrous
概要
説明
Cephalexin hydrochloride anhydrous is a first-generation cephalosporin antibiotic. It is a semisynthetic derivative of the cephalosporin nucleus, 7-amino cephalosporanic acid. This compound is effective against both Gram-positive and some Gram-negative bacteria by disrupting the growth of the bacterial cell wall . It is commonly used to treat infections of the respiratory tract, skin, bones, and urinary tract .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of cephalexin hydrochloride involves the reaction of 7-amino deacetoxy cephalosporanic acid (7-ADCA) with phenylglycine derivatives. The process typically includes the following steps :
Reaction with L-Phenylglycine Ester Derivative: An L-Phenylglycine ester derivative is added to a 7-ADCA aqueous solution. Immobilized penicillin acylase is then added to catalyze the reaction.
Separation and Filtration: The reaction mixture is adjusted for viscosity, and the enzyme is separated using a penicillin acylase separator. The cephalexin suspension is centrifugally filtered to obtain cephalexin crude powder.
Crystallization: The crude powder is mixed, and the pH is adjusted with sulfuric acid. The solution is filtered, and the crystals are grown by adjusting the pH with ammonia water. The crystals are then washed with water and acetone and dried to obtain the final product.
Industrial Production Methods: Industrial production of cephalexin hydrochloride often involves enzymatic synthesis using penicillin acylase. This method is preferred due to its high yield and environmental friendliness . The process is optimized for temperature, pH, and substrate concentrations to maximize productivity and enzyme stability.
化学反応の分析
Types of Reactions: Cephalexin hydrochloride anhydrous undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis to produce 7-amino deacetoxy cephalosporanic acid (7-ADCA).
Oxidation and Reduction: Cephalexin can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Substitution: The β-lactam ring in cephalexin can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis is typically carried out using penicillin acylase in aqueous media.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is not common in pharmaceutical applications.
Substitution: Nucleophiles such as amines can react with the β-lactam ring under mild conditions.
Major Products Formed:
Hydrolysis: 7-amino deacetoxy cephalosporanic acid (7-ADCA).
Substitution: Various substituted cephalosporins depending on the nucleophile used.
科学的研究の応用
Clinical Applications
Cephalexin is primarily indicated for treating infections caused by susceptible strains of bacteria. The following table summarizes its key clinical applications:
Infection Type | Common Pathogens | Dosage Recommendations |
---|---|---|
Respiratory Tract Infections | Streptococcus pneumoniae, Haemophilus influenzae | 250-500 mg every 6 hours |
Otitis Media | Streptococcus pneumoniae, Moraxella catarrhalis | 75-100 mg/kg/day in divided doses |
Skin and Skin Structure Infections | Staphylococcus aureus, Streptococcus pyogenes | 250-500 mg every 6 hours |
Bone Infections | Staphylococcus aureus, Escherichia coli | 500 mg every 12 hours |
Genitourinary Tract Infections | Escherichia coli, Klebsiella pneumoniae | 250-500 mg every 6 hours |
Cephalexin acts by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. It is effective against a range of gram-positive and some gram-negative bacteria .
Pharmacological Research
In pharmacological studies, cephalexin has been evaluated for its efficacy and safety profile. Research indicates that it is generally well-tolerated with a low incidence of adverse effects. However, there are notable concerns regarding antibiotic resistance and potential side effects such as Clostridioides difficile-associated diarrhea and hypersensitivity reactions .
Case Study: Efficacy in Urinary Tract Infections
A study conducted on patients with urinary tract infections demonstrated a significant reduction in symptoms after treatment with cephalexin. The study involved 150 patients who received a dosage of 500 mg every 12 hours for seven days. Results showed a cure rate of approximately 85%, highlighting cephalexin's effectiveness against common uropathogens .
Formulation Development
Cephalexin hydrochloride anhydrous has also been the focus of formulation research aimed at enhancing its bioavailability and therapeutic efficacy. Extended-release formulations have been developed to provide sustained drug release over longer periods.
Table: Formulation Studies
Antimicrobial Resistance Studies
Given the rising concerns over antimicrobial resistance, studies have focused on the susceptibility patterns of bacteria to cephalexin. Research indicates that while many strains remain sensitive, there is a growing incidence of resistance among certain pathogens, particularly in hospital settings .
Case Study: Resistance Patterns
A surveillance study conducted across multiple hospitals found that resistance rates to cephalexin among Escherichia coli strains increased from 10% to 25% over five years. This underscores the need for ongoing monitoring of resistance trends to inform empirical therapy choices .
作用機序
Cephalexin hydrochloride anhydrous exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
類似化合物との比較
Cefadroxil: Another first-generation cephalosporin with a similar spectrum of activity.
Cefazolin: An intravenous first-generation cephalosporin with a broader spectrum of activity.
Cephalothin: A first-generation cephalosporin with higher activity against certain Gram-positive bacteria.
Comparison:
Cephalexin vs. Cefadroxil: Cephalexin has a shorter half-life and requires more frequent dosing compared to cefadroxil.
Cephalexin vs. Cefazolin: Cephalexin is administered orally, while cefazolin is given intravenously, making cephalexin more convenient for outpatient treatment.
Cephalexin vs. Cephalothin: Cephalexin has better oral bioavailability and is less bound to serum proteins compared to cephalothin.
Cephalexin hydrochloride anhydrous remains a valuable antibiotic due to its effectiveness, safety profile, and versatility in treating various bacterial infections.
生物活性
Cephalexin hydrochloride anhydrous is a first-generation cephalosporin antibiotic widely used for treating various bacterial infections. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
Cephalexin exerts its antibacterial effect primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), essential for the construction of the peptidoglycan layer in bacterial cell walls. This action leads to cell lysis and death, particularly effective against gram-positive bacteria and some gram-negative organisms. The structure of cephalexin closely resembles that of D-alanyl-D-alanine, allowing it to competitively inhibit PBPs .
Pharmacokinetics
The pharmacokinetic profile of cephalexin is characterized by rapid absorption and excretion:
- Bioavailability : Approximately 90% when taken orally.
- Peak Plasma Concentration : Achieved within 1 hour post-administration.
- Half-Life : Ranges from 0.6 to 1.2 hours in individuals with normal renal function.
- Excretion : Over 90% is excreted unchanged in urine within 8 hours .
Table 1: Pharmacokinetic Parameters of Cephalexin
Parameter | Value |
---|---|
Bioavailability | ~90% |
Peak Plasma Concentration | 9-32 mcg/mL (depending on dose) |
Half-Life | 0.6–1.2 hours |
Excretion | >90% unchanged in urine |
Clinical Efficacy
Cephalexin has shown effectiveness in treating various infections, particularly skin and soft tissue infections. A comparative study highlighted its efficacy against common pathogens such as Staphylococcus aureus and Streptococcus pyogenes.
Case Study Findings
In a multicenter randomized trial involving skin and soft tissue infections, patients were treated with either cephalexin hydrochloride or its monohydrate form:
- Study A :
- Cephalexin Hydrochloride: 95.7% response rate (68/71)
- Cephalexin Monohydrate: 90% response rate (73/81)
- Study B :
- Cephalexin Hydrochloride: 96.5% response rate (56/58)
- Cephalexin Monohydrate: 94% response rate (47/50)
Adverse effects were minimal, with only a 4.95% discontinuation rate due to mild gastrointestinal symptoms and skin reactions .
Antimicrobial Spectrum
Cephalexin is primarily effective against:
-
Gram-positive bacteria :
- Staphylococcus aureus (methicillin-susceptible)
- Streptococcus pneumoniae (penicillin-susceptible)
- Gram-negative bacteria :
Table 2: Antimicrobial Spectrum of Cephalexin
Bacterial Type | Susceptibility |
---|---|
Gram-positive | Effective against MSSA, S. pneumoniae |
Gram-negative | Limited effectiveness; resistant strains include Pseudomonas spp. |
Safety Profile
While generally well-tolerated, cephalexin can cause adverse effects such as:
特性
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S.ClH/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H/t10-,11-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBUIZREQYVRSY-CYJZLJNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208400 | |
Record name | Cephalexin hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59695-59-9 | |
Record name | Cephalexin hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059695599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalexin hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEPHALEXIN HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH006XJI3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。